
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyimide Films
The compound has been used as a monomer in the synthesis of polyimides, involving various aromatic tetracarboxylic dianhydrides. The process includes the preparation of poly(amic acid)s with inherent viscosities ranging from 0.90 to 1.32 dl/g. These poly(amic acid)s are then converted into transparent, flexible, and tough polyimide films. The films exhibit tensile strength ranging from 74 to 151 MPa and tensile modulus between 1.9 and 3.0 GPa. The polyimides are generally amorphous, with only a few exceptions. They exhibit moderate glass transition temperatures (185-222°C) and show high thermal stability with mass loss temperatures ranging between 445-468°C in nitrogen and 433-452°C in the air atmosphere (Liaw, Liaw, & Su, 1999).
Fluorinated Polyamides
The compound has also been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are soluble in various organic solvents, exhibit high glass transition temperatures (280-318°C), and have excellent thermal stability with 10% weight loss temperatures ranging from 485°C to 516°C. The polymers can be cast into transparent, flexible, and strong films with tensile strengths of 72-81 MPa, elongations at break of 12-15%, and tensile moduli of 1.8-2.1 GPa. They possess low dielectric constants (3.40-3.51 at 1 MHz) and high transparency with ultraviolet–visible absorption cut-off wavelengths in the 374–382 nm range (Liu et al., 2013).
Fluorescent Molecular Probes
Another application involves the synthesis of 2,5-Diphenyloxazoles that contain a dimethylamino group and a sulfonyl group, acting as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting that fluorescence arises from an intramolecular charge transfer. The fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift make these compounds suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-5-7-16(8-6-15)19-24-21(20(28-19)23-13-4-14-25(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFVHFAEPYZTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

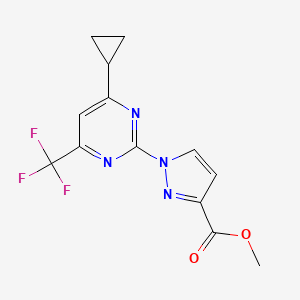
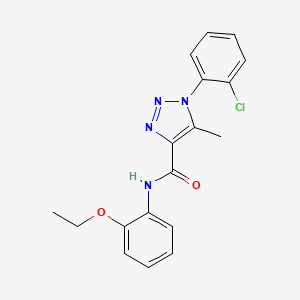
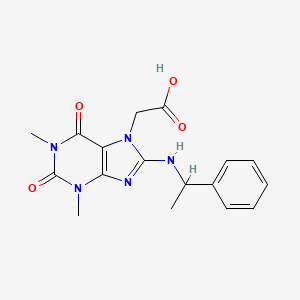
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)
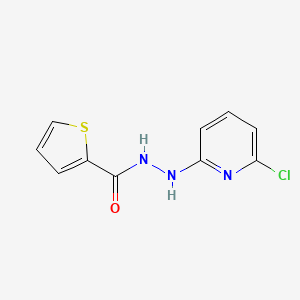
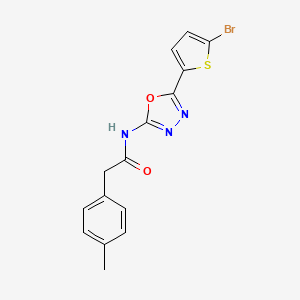
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)